2-Amino-5-bromopyrazine
Overview
Description
2-Amino-5-bromopyrazine is a chemical compound of significant interest in various fields of chemistry and materials science. It serves as a building block for the synthesis of more complex molecules and has been studied for its structural and chemical characteristics.
Synthesis Analysis
- The synthesis of 2-Amino-5-bromopyrazine derivatives, such as 2-amino-5-[18F]fluoropyridines, has been achieved using palladium-catalyzed reactions (Pauton et al., 2019).
- A facile and efficient synthesis route for 2-bromo-5-methyl pyrazine, a related compound, involves conversion from 5-methylpyrazine-2-carboxylic acid (Madhusudhan et al., 2009).
Molecular Structure Analysis
- Quantum mechanical, spectroscopic, and docking studies have been conducted on related compounds such as 2-Amino-3-bromo-5-nitropyridine, providing insights into their molecular structure and vibrational characteristics (Abraham et al., 2017).
Chemical Reactions and Properties
- 2-Aminopyrazine derivatives, such as 2-aminopyrazine-3-carboxamide and its 5-bromo-derivative, have been converted into various derivatives, demonstrating the compound's versatility in chemical reactions (Albert, 1979).
- Halogenation of 2-aminopyrazine, including bromination, has been achieved with good yields, highlighting the chemical reactivity of the compound (Lizano et al., 2019).
Scientific Research Applications
Corrosion Inhibition : 2-Amino-5-bromopyrazine has been identified as an effective inhibitor of cold-rolled steel corrosion in hydrochloric acid solutions, with a higher inhibition efficiency compared to other derivatives (Deng, Li, & Fu, 2011). This compound also shows the highest inhibition efficiency among three pyrazine derivatives for steel in sulfuric acid solution, acting as a mixed-type inhibitor (Li, Deng, & Fu, 2011).
Drug Discovery and Medicinal Chemistry : It is used in the synthesis of 5-aminopyrazoles and 2-aminothiazoles, which are important in drug discovery projects (Havel et al., 2018).
Radiosynthesis : A study demonstrated successful radiosynthesis of 2-amino-5-[18F]fluoropyridines using 2-amino-5-bromopyrazine, which can be significant in medical imaging and diagnostics (Pauton et al., 2019).
Electrocatalytic Synthesis : 2-Amino-5-bromopyrazine can be electrocatalytically reduced to form 6-aminonicotinic acid, showing promise in synthetic chemistry (Gennaro et al., 2004).
Ionic Liquid Reactions : Its carboxylation with CO2 in an ionic liquid produces 6-aminonicotinic acid, indicating potential applications in green chemistry (Feng et al., 2010).
Microwave-Assisted Synthesis : Microwave irradiation can rapidly synthesize derivatives of 2-amino-5-bromopyrazine, useful in the development of compounds with various biological activities (Khrustalev, 2009).
Pteridine Derivatives Synthesis : It's used in the production of 2-alkylpteridin-4-ones, contributing to pteridine chemistry studies (Albert, 1979).
Anticonvulsant Activity : Certain derivatives have shown significant anticonvulsant activity, indicating potential applications in neuropharmacology (Unverferth et al., 1998).
Safety And Hazards
properties
IUPAC Name |
5-bromopyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3/c5-3-1-8-4(6)2-7-3/h1-2H,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRTXVSBTPCDOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344794 | |
Record name | 2-Amino-5-bromopyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-bromopyrazine | |
CAS RN |
59489-71-3 | |
Record name | 2-Amino-5-bromopyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-bromopyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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